Boranylidene(dimethyl)phosphanium
Description
Properties
CAS No. |
4268-35-3 |
|---|---|
Molecular Formula |
C2H7BP+ |
Molecular Weight |
72.86 g/mol |
IUPAC Name |
boranylidene(dimethyl)phosphanium |
InChI |
InChI=1S/C2H7BP/c1-4(2)3/h3H,1-2H3/q+1 |
InChI Key |
ITXHDXMQHJBYOQ-UHFFFAOYSA-N |
Canonical SMILES |
B=[P+](C)C |
Origin of Product |
United States |
Preparation Methods
Comparative Data Table of Preparation Steps
Analytical and Research Findings
- Yield and Purity: The phosphonium salt intermediate typically yields above 80% under optimized reflux conditions. The subsequent boranylidene introduction step yields vary widely depending on reagent purity and reaction control but can reach up to 70-85% with careful handling.
- Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the formation of the boranylidene group and the phosphonium center.
- Stability: The final this compound compound is moisture sensitive, requiring storage under inert atmosphere.
Summary and Recommendations
The preparation of this compound is a multi-step process involving:
- Initial synthesis of a dimethyl-substituted phosphonium salt intermediate via nucleophilic substitution.
- Subsequent functionalization with boron reagents to introduce the boranylidene moiety.
- Strict control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: p,p-Dimethylphosphine-borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The phosphine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced borane complexes.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
p,p-Dimethylphosphine-borane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the treatment of certain diseases.
Industry: It is used in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of p,p-Dimethylphosphine-borane involves its ability to donate electrons through the phosphine group and accept electrons through the borane group. This dual functionality allows it to participate in various chemical reactions, including coordination with metal centers and activation of small molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of boranylidene(dimethyl)phosphanium, it is essential to compare it with structurally or functionally analogous compounds. Below is a detailed analysis:
Boron-Phosphorus Hybrid Compounds
Dipeptide Boronates Example: N-[(1S)-1-[[[(1R)-1-[(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]-amino]carbonyl]-2-phenyl]-2-pyrazincarboxamide (). Key Differences:
- Dipeptide boronates feature a benzodioxaborole core, which is a neutral, tricyclic boron-containing structure, unlike the cationic boron-phosphonium system in this compound.
- Applications: Primarily used in medicinal chemistry as protease inhibitors, whereas this compound has unexplored biological relevance .
Triphenylphosphine-Borane Adducts
- Structure : Neutral adducts where a borane (BH₃) coordinates to a phosphine (e.g., PPh₃).
- Comparison :
- Charge: Neutral vs. cationic in this compound.
- Reactivity: Triphenylphosphine-borane adducts are reducing agents, while the phosphanium derivative may exhibit Lewis acid behavior due to its boron center .
Phosphonium Salts
Tetramethylphosphonium Bromide
- Structure : [P(CH₃)₄]⁺Br⁻.
- Comparison :
- Boron Absence: Lacks the boron center, limiting its utility in boron-specific catalysis.
- Stability: Phosphonium salts are thermally stable but less reactive in cross-coupling reactions compared to boron-containing analogs .
Organoboron Compounds
Trimethylborane (B(CH₃)₃)
- Comparison :
- Electronic Properties: Trimethylborane is a strong Lewis acid but lacks the phosphonium moiety, which could modulate Lewis acidity in this compound.
- Applications: Used in semiconductor doping, whereas this compound’s applications remain speculative .
Data Table: Comparative Analysis
Research Findings and Limitations
Q & A
Basic: What are the recommended synthetic routes for Boranylidene(dimethyl)phosphanium, and how are intermediates characterized?
This compound is synthesized via reactions involving methylphosphine derivatives and boron precursors under controlled conditions. A common approach includes the use of trihydro(methylphosphine)boron intermediates, as indicated by its IUPAC nomenclature . Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy to verify the boron-phosphorus bonding environment and isotopic labeling for tracking reaction pathways. For structural confirmation, single-crystal X-ray diffraction (SCXRD) is critical, requiring high-purity samples crystallized in inert atmospheres to avoid oxidation .
Basic: What analytical techniques are essential for verifying the purity and stability of this compound?
Key techniques include:
- NMR Spectroscopy : B and P NMR to monitor boron-phosphorus coordination shifts.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and detect degradation products.
- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert vs. oxidative conditions.
- FTIR Spectroscopy : Identify vibrational modes of B–P and B–H bonds, with comparisons to DFT-predicted spectra .
Advanced: How can density-functional theory (DFT) be optimized to model the electronic structure of this compound?
DFT studies require careful selection of exchange-correlation functionals. The Becke three-parameter hybrid functional (B3LYP) is widely used but may fail to capture asymptotic behavior in charge-transfer systems. For boron-phosphorus systems, the Becke 1988 functional (with correct 1/r asymptotics) shows superior accuracy in predicting ionization potentials and electron affinities . Basis sets like def2-TZVP are recommended for balancing accuracy and computational cost. Validation against experimental NMR chemical shifts (with a mean absolute error <5 ppm) is critical .
Advanced: What catalytic mechanisms involve this compound as a ligand or intermediate?
The compound’s electron-deficient boron center can act as a Lewis acid in cross-coupling reactions. For example, in palladium-catalyzed Negishi coupling, it may stabilize transient Pd(0) species, analogous to phosphane ligands in transmetalation steps . Computational studies suggest its role in lowering activation energies by 10–15 kcal/mol compared to traditional ligands. Experimental validation involves kinetic profiling (e.g., monitoring reaction rates via P NMR) and comparing turnover frequencies (TOFs) in model reactions .
Advanced: How should researchers address contradictions in DFT-derived vs. experimental spectroscopic data?
Discrepancies often arise from incomplete basis sets or neglected relativistic effects. Mitigation strategies include:
- Benchmarking : Compare multiple functionals (e.g., B3LYP vs. M06-2X) against experimental NMR/IR data.
- Solvent Modeling : Use implicit solvation models (e.g., SMD) to account for dielectric effects.
- Vibrational Analysis : Scale DFT-predicted IR frequencies by 0.96–0.98 to align with experimental peaks .
For example, if DFT overestimates B–P bond lengths by >0.05 Å, revise the functional or include dispersion corrections .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Challenges include:
- Disorder in Boron Coordination : Partial occupancy of hydrogen atoms around boron.
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin laws .
- Weak Diffraction : Optimize data collection at low temperatures (100 K) with synchrotron radiation.
Validation tools like PLATON’s ADDSYM ensure space group correctness. Reported R1 values <0.05 indicate high-quality refinements .
Advanced: What methodologies detect environmental degradation products of this compound?
Degradation pathways (e.g., hydrolysis to phosphane oxides) are monitored via:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify phosphane derivatives with detection limits <0.1 ppb.
- Phosphate-Specific Assays : Adapt spectrophotometric methods (e.g., molybdate-blue at 690 nm) to track oxidation products .
- Solid-Phase Microextraction (SPME) : Coupled with GC-MS for volatile phosphane detection. EFSA protocols recommend spiked recovery trials (85–115% recovery rates) to validate methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
